An In-Depth Technical Guide to the Synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
An In-Depth Technical Guide to the Synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, a chiral ligand of significant interest in asymmetric catalysis. Also known as (S,S)-DACH-Pyridyl Trost Ligand, this C2-symmetric molecule has demonstrated utility in transition metal-catalyzed reactions, particularly in Molybdenum-catalyzed asymmetric allylic alkylations for the construction of stereogenic centers.
Synthetic Overview
The synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is achieved through a straightforward amide coupling reaction between the chiral diamine, (1S,2S)-1,2-diaminocyclohexane, and two equivalents of a picolinic acid derivative. The most common and efficient methods involve the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the amine.
A prevalent strategy involves the in-situ formation of an acyl chloride from picolinic acid using a chlorinating agent like thionyl chloride (SOCl₂). This highly reactive intermediate readily undergoes amidation with (1S,2S)-1,2-diaminocyclohexane in the presence of a base to neutralize the hydrogen chloride byproduct.
Alternatively, standard peptide coupling reagents can be employed to promote the amidation. Another effective approach is the direct amidation of a picolinic acid ester with the diamine, which can be catalyzed by Lewis acids.
Physicochemical and Spectroscopic Data
Below is a summary of the known quantitative data for the starting materials and the final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α] |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 40-43 | +25° (c=5, 1 M HCl) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | N/A |
| N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dipicolinamide* | C₁₈H₂₀N₄O₂ | 324.38 | 171-176 | -97.0° (c=1, methanol) |
*Note: Data for the (1R,2R)-enantiomer is provided as a reference. The physical properties of the (1S,2S)-enantiomer are expected to be identical in magnitude, with the opposite sign for optical rotation.
Spectroscopic Data for Starting Materials:
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide based on established amide coupling methodologies.
Method 1: Acyl Chloride Formation In-Situ
Materials:
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Picolinic acid (2.2 equivalents)
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Thionyl chloride (SOCl₂) (2.5 equivalents)
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(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)
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Triethylamine (Et₃N) (3.0 equivalents)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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A solution of picolinic acid (2.2 eq.) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Thionyl chloride (2.5 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the picolinoyl chloride.
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In a separate flask, (1S,2S)-1,2-diaminocyclohexane (1.0 eq.) and triethylamine (3.0 eq.) are dissolved in anhydrous THF and cooled to 0 °C.
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The freshly prepared picolinoyl chloride solution is added dropwise to the diamine solution at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide.
Method 2: Direct Amidation of an Ester
Materials:
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Methyl picolinate (2.2 equivalents)
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(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)
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Lanthanum(III) triflate (La(OTf)₃) (catalytic amount, e.g., 10 mol%)
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Anhydrous toluene
Procedure:
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To a flame-dried flask under an inert atmosphere, add methyl picolinate (2.2 eq.), (1S,2S)-1,2-diaminocyclohexane (1.0 eq.), and lanthanum(III) triflate (0.1 eq.).
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Add anhydrous toluene and heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to afford the desired product. One publication reported a yield of 80% for a similar reaction.[1]
Application in Asymmetric Catalysis: Molybdenum-Catalyzed Asymmetric Allylic Alkylation
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide serves as a chiral ligand in Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) reactions. This transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds. The ligand coordinates to the molybdenum center, creating a chiral environment that directs the nucleophilic attack on the π-allyl-molybdenum intermediate, leading to the preferential formation of one enantiomer of the product.
Below is a diagram illustrating the general workflow for a Mo-catalyzed asymmetric allylic alkylation reaction.
Caption: Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation.
The following diagram illustrates the proposed catalytic cycle for this reaction.
Caption: Proposed Catalytic Cycle for Mo-AAA.
Conclusion
The synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is a well-established process that provides a valuable chiral ligand for asymmetric catalysis. Its application in Molybdenum-catalyzed asymmetric allylic alkylation highlights its importance in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in these fields.
